Nanomolar NOTUM Inhibition vs. Related Fragment-Screened Benzimidazole Hits
In a fluorescence-based biochemical assay measuring inhibition of human NOTUM (Cys330Ser mutant, residues 81–451, OPTS substrate, 1-hour incubation), 1H-benzimidazol-2-ylcyanamide demonstrated an IC₅₀ of 3.90 nM [1]. This single-digit nanomolar potency contrasts sharply with the structurally related singleton benzimidazole 15 from the same fragment screen campaign, which exhibited an IC₅₀ of 17,000 nM (17 µM), representing a ~4,360-fold potency advantage for the target compound [2]. The fragment also restored Wnt/β-catenin signaling in a cellular TCF/LEF luciferase reporter assay with an EC₅₀ of 220 nM [1].
| Evidence Dimension | NOTUM enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.90 nM |
| Comparator Or Baseline | Benzimidazole 15: IC₅₀ = 17,000 nM (17 µM) |
| Quantified Difference | ~4,360-fold more potent |
| Conditions | Human His₆-tagged NOTUM (81–451) Cys330Ser mutant, HEK293S cells, OPTS fluorescent substrate, 1 h incubation |
Why This Matters
For medicinal chemistry teams procuring starting points for lead optimization, the 4,300-fold difference in biochemical potency directly determines the ligand efficiency and reduces the synthetic iteration required to achieve sub-nanomolar leads.
- [1] BindingDB entry BDBM50154387; CHEMBL3774528. Notum IC50: 3.90 nM (human His₆-NOTUM C330S, OPTS substrate). Cell EC50: 220 nM (TCF/LEF luciferase, HEK293T). View Source
- [2] Zhao, Y., et al. (2022). Structural Analysis and Development of Notum Fragment Screening Hits. ACS Chem. Neurosci., 13, 2060–2077. Benzimidazole 15: IC₅₀ = 17 µM. View Source
